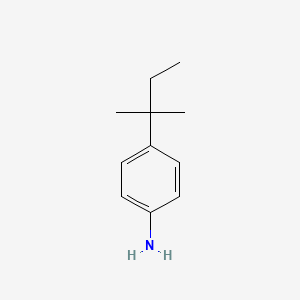

p-tert-Amylaniline

Vue d'ensemble

Description

P-tert-Amylaniline is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

p-tert-Amylaniline, a derivative of aniline, is an aromatic amine with significant industrial applications, particularly in the synthesis of dyes and polymers. Its biological activity is crucial for understanding its potential health impacts and environmental behavior. This article reviews the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and potential carcinogenicity based on diverse research findings.

- Chemical Formula : C10H15N

- Molecular Weight : 149.24 g/mol

- CAS Number : 99-66-1

Acute Toxicity

Studies indicate that this compound exhibits acute toxicity primarily through inhalation and dermal exposure. The compound is classified as hazardous, with significant risks associated with exposure in occupational settings.

Chronic Toxicity

Chronic exposure to this compound has been linked to various health issues:

- Methemoglobinemia : Similar to other aromatic amines, this compound can induce methemoglobinemia, where hemoglobin is converted to methemoglobin, reducing oxygen transport in the blood .

- Liver Effects : Long-term exposure has shown increased liver weight and signs of hepatotoxicity in animal studies, indicating potential liver damage .

Carcinogenicity

The carcinogenic potential of this compound has been investigated through various studies:

- Animal Studies : In rodent studies, administration of this compound resulted in increased incidences of liver tumors, particularly under high-dose conditions . The mechanism is believed to involve metabolic activation leading to DNA adduct formation.

- Metabolic Pathways : The metabolism of this compound involves cytochrome P450 enzymes that convert it into reactive metabolites capable of forming DNA adducts, which are implicated in carcinogenic processes .

Metabolism

The metabolic fate of this compound includes:

- Oxidation : It undergoes oxidative metabolism primarily through cytochrome P450 enzymes, resulting in the formation of arylhydroxylamines and potentially reactive nitrenium ions .

- Conjugation : Subsequent conjugation reactions with glucuronic acid or sulfate may occur, affecting its excretion and biological activity .

Study 1: Occupational Exposure

A study conducted among workers in a chemical manufacturing facility revealed elevated levels of methemoglobin in individuals exposed to this compound. Symptoms included fatigue and cyanosis, highlighting the compound's toxic effects on human health .

Study 2: Animal Toxicology

In a two-year chronic toxicity study on Sprague-Dawley rats administered varying doses of this compound, researchers observed a dose-dependent increase in liver tumors. The findings suggest that prolonged exposure can lead to significant carcinogenic outcomes .

Data Summary

| Parameter | Findings |

|---|---|

| Acute Toxicity | Toxic by inhalation; dermal exposure risk |

| Methemoglobinemia | Induced at low doses |

| Liver Toxicity | Increased liver weight observed |

| Carcinogenicity | Tumor formation in chronic exposure studies |

| Metabolic Pathways | Involves cytochrome P450 enzymes |

Applications De Recherche Scientifique

Dye Manufacturing

One of the primary applications of p-tert-Amylaniline is in the production of dyes. It serves as an intermediate in synthesizing azo dyes, which are widely used in textiles and other materials.

Case Study: Azo Dye Production

A study demonstrated that this compound can be coupled with diazonium salts to produce vibrant azo dyes. The effectiveness of these dyes was evaluated based on their color fastness and application on different fabrics. Results indicated that the dyes derived from this compound exhibited excellent wash and light fastness properties, making them suitable for commercial textile applications .

Agrochemical Development

This compound is also utilized in developing agrochemicals, particularly as a building block for herbicides and insecticides.

Example: Insect Attractants

Research has shown that formulations containing this compound can attract specific insect species, such as cockroaches. In one experiment, traps coated with a mixture including this compound demonstrated increased capture rates of Periplaneta americana compared to controls without the compound. This suggests potential use in pest control strategies .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an intermediate for synthesizing various therapeutic agents.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. In vitro studies showed that compounds synthesized from this compound inhibited the growth of certain tumor cells, suggesting its potential as a precursor for anticancer drug development .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Dye Manufacturing | Azo dye production | Excellent color fastness on textiles |

| Agrochemical Development | Insect attractants | Increased capture rates of cockroaches |

| Pharmaceutical | Anticancer agents | Cytotoxic effects on cancer cell lines |

Environmental Impact Studies

Given the increasing regulatory scrutiny on aromatic amines due to their potential toxicity, studies have also focused on the environmental impact of this compound.

Findings:

Propriétés

IUPAC Name |

4-(2-methylbutan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUPXQYTWVIBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174464 | |

| Record name | Benzenamine, 4-(1,1-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2049-92-5 | |

| Record name | 4-(1,1-Dimethylpropyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(1,1-dimethylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-tert-Amylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-tert-Amylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(1,1-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.